3-Methyl-1-(pyridin-2-yl)butan-2-one
Overview
Description
3-Methyl-1-(pyridin-2-yl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative with a pyridine ring attached to the butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 3-Methyl-1-(pyridin-2-yl)butan-2-ol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-Methyl-1-(pyridin-2-yl)butan-2-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-(pyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(pyridin-3-yl)butan-2-one
- 3-Methyl-1-(pyridin-4-yl)butan-2-one
- 2-Methyl-1-(pyridin-2-yl)butan-2-one
Uniqueness
3-Methyl-1-(pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMDLNBTFGPEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488442 | |
Record name | 3-Methyl-1-(pyridin-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10330-59-3 | |
Record name | 3-Methyl-1-(pyridin-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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